molecular formula C22H22ClN3O2 B2411220 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide CAS No. 1251591-71-5

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2411220
CAS No.: 1251591-71-5
M. Wt: 395.89
InChI Key: PYNUXIWDEZFCLL-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F3406-1429 is the Lymphocytic Choriomeningitis Virus (LCMV) . This compound specifically interacts with the glycoprotein GP2 of LCMV, which plays a crucial role in the virus’s life cycle .

Mode of Action

F3406-1429 inhibits LCMV by interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s action is specific to the residue M437 within the transmembrane domain of GP2 .

Biochemical Pathways

The affected pathway is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by GP2, F3406-1429 prevents the virus from entering the host cell and initiating its replication . This results in a decrease in viral load and a reduction in the spread of the virus.

Result of Action

The result of F3406-1429’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and replicating, the compound effectively reduces the viral load and limits the spread of the virus.

Action Environment

The action, efficacy, and stability of F3406-1429 can be influenced by various environmental factors. These may include the pH of the endosome compartment, as the compound’s mode of action is pH-dependent . Other factors such as temperature, presence of other drugs or substances, and the overall health status of the host organism could also potentially influence the compound’s action.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-3-5-15(6-4-13)24-20(27)12-26-10-9-19-17(11-26)22(28)16-7-8-18(23)14(2)21(16)25-19/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUXIWDEZFCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.